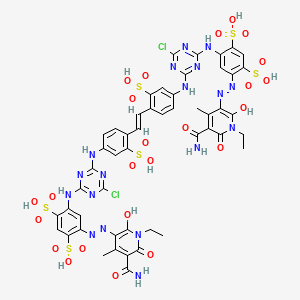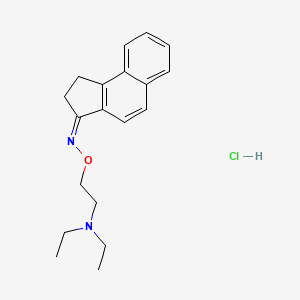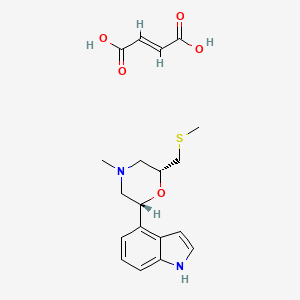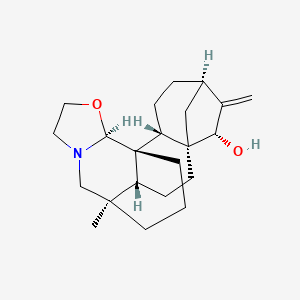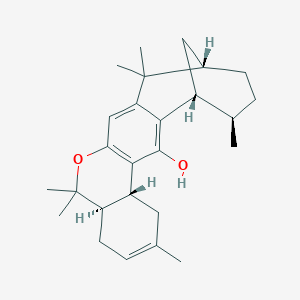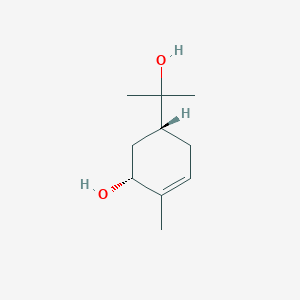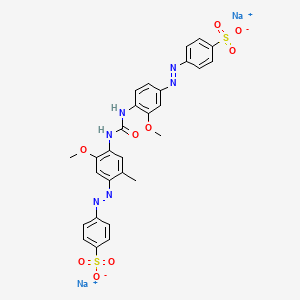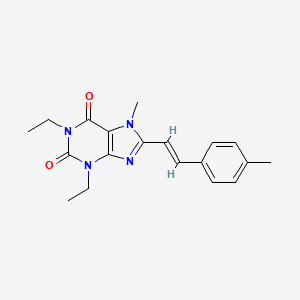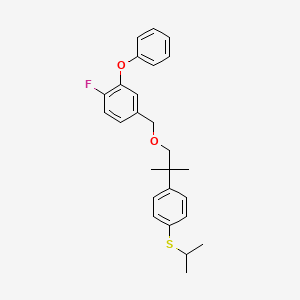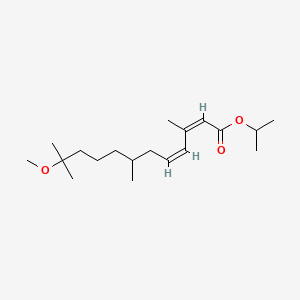
Ivabradine monosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivabradine monosulfate is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (If) inhibitor that reduces heart rate by selectively inhibiting the If channels in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta-blockers or whose conditions are not fully managed by them .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ivabradine monosulfate is synthesized through a multi-step process involving the reaction of various organic compoundsThe final step involves the sulfonation to form the monosulfate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Ivabradine monosulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ivabradine molecule.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the pharmacological properties of the compound
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ivabradine N-oxide, while substitution reactions can yield various ivabradine derivatives with different pharmacological properties .
Aplicaciones Científicas De Investigación
Ivabradine monosulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of If channel inhibitors and their synthesis.
Biology: It is used to study the physiological effects of heart rate reduction on various biological systems.
Medicine: It is extensively researched for its therapeutic potential in treating heart failure, chronic stable angina, and inappropriate sinus tachycardia.
Industry: It is used in the pharmaceutical industry for the development of new heart rate-lowering medications .
Mecanismo De Acción
Ivabradine monosulfate exerts its effects by selectively inhibiting the If channels in the sinoatrial node of the heart. This inhibition slows the diastolic depolarization, thereby reducing the heart rate without affecting other cardiac ionic channels such as calcium or potassium channels. This unique mechanism allows for heart rate reduction without the negative inotropic effects associated with beta-blockers and calcium channel blockers .
Comparación Con Compuestos Similares
Beta-blockers (e.g., atenolol, metoprolol): These compounds also reduce heart rate but have additional effects on myocardial contractility and vascular tone.
Calcium channel blockers (e.g., amlodipine, verapamil): These compounds reduce heart rate and have vasodilatory effects.
Digoxin: This compound increases myocardial contractility and has a different mechanism of action compared to ivabradine
Uniqueness: Ivabradine monosulfate is unique in its selective inhibition of the If channels, which allows for heart rate reduction without the negative inotropic and vasodilatory effects seen with beta-blockers and calcium channel blockers. This makes it a valuable option for patients who cannot tolerate these other medications .
Propiedades
Número CAS |
1202000-62-1 |
|---|---|
Fórmula molecular |
C27H38N2O9S |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid |
InChI |
InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4)/t21-;/m1./s1 |
Clave InChI |
BTPJWGWDKZFLCT-ZMBIFBSDSA-N |
SMILES isomérico |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
SMILES canónico |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


